molecular formula C13H10BrFO B1344289 1-((4-Bromophenoxy)methyl)-2-fluorobenzene CAS No. 934240-59-2

1-((4-Bromophenoxy)methyl)-2-fluorobenzene

Cat. No. B1344289
M. Wt: 281.12 g/mol
InChI Key: XXRRODGDWJXPRI-UHFFFAOYSA-N
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Description

1-((4-Bromophenoxy)methyl)-2-fluorobenzene is a compound that can be considered a derivative of benzene, where a bromine atom and a fluorine atom are attached to different benzene rings, which are connected through a methylene bridge with an ether linkage. This compound is of interest due to its potential use in various chemical syntheses and applications in material science, pharmaceuticals, and organic electronics.

Synthesis Analysis

The synthesis of related brominated and fluorinated benzene derivatives has been reported in the literature. For instance, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene was achieved using p-xylene as a starting material through a multi-step process involving nitration, reduction, diazotization, and bromination with N-bromosuccinimide (NBS), with an overall yield of 30% . Similarly, the synthesis of 2-fluoro-4-bromobiphenyl, a related biphenyl compound, was developed as a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory drug . These syntheses involve complex reactions and careful control of conditions to achieve the desired products.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic methods. For example, the structure of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, which revealed large bond angles around the phosphorus atoms . Similarly, the structure of 1-fluoro-2,5-dimethoxy-4-nitrobenzene was confirmed by X-ray crystallography and characterized by 1H and 13C-NMR10. These studies provide insights into the molecular geometry and electronic environment of the atoms within the molecule.

Chemical Reactions Analysis

The reactivity of brominated and fluorinated benzene derivatives has been explored in various chemical reactions. For instance, the arylating reaction of amines with 1-fluoro-2,4-dinitrobenzene was catalyzed by micelles of cetrimonium bromide, demonstrating the potential for micellar catalysis in organic synthesis . Additionally, the preparation of 4-[18F]fluorobromo- and [18F]fluoroiodobenzene as precursors for organometallic nucleophilic reagents was achieved through nucleophilic exchange reactions . These studies highlight the versatility of brominated and fluorinated benzene derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated benzene derivatives are influenced by the presence of halogen atoms, which can affect their polarity, boiling points, and reactivity. For example, the presence of fluorine atoms in the tetrafluorobenzene derivative led to crowded molecular structures as reflected in 19F NMR spectroscopy . The introduction of bromine and other substituents can also impact the solubility and stability of these compounds, as well as their potential applications in various fields.

Scientific Research Applications

Application in Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of the Application : The compound "1-[(4-Bromophenoxy)methyl]-1H-pyrazole-" , which is structurally similar to “1-((4-Bromophenoxy)methyl)-2-fluorobenzene”, is used in organic synthesis .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of the application were not specified in the source .

Application in the Synthesis of Secondary Alcohols

  • Scientific Field : Organic Chemistry
  • Summary of the Application : A novel racemic secondary alcohol has been synthesized through S-alkylation of “4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol” in alkaline medium with “2-bromo-1-phenylethanone” followed by reduction of the corresponding ketone .
  • Methods of Application : The compound was synthesized through S-alkylation of “4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol” in alkaline medium with “2-bromo-1-phenylethanone” followed by reduction of the corresponding ketone .
  • Results or Outcomes : The novel racemic secondary alcohol was successfully synthesized .

Synthesis of 4-methoxymethylbenzoic acid

  • Scientific Field : Organic Chemistry
  • Summary of the Application : The compound “4-bromomethylbenzoic acid”, which is structurally similar to “1-((4-Bromophenoxy)methyl)-2-fluorobenzene”, is used in the synthesis of "4-methoxymethylbenzoic acid" .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of the application were not specified in the source .

Methyl 4-(4-bromophenoxy)benzoate

  • Scientific Field : Organic Chemistry
  • Summary of the Application : “Methyl 4-(4-bromophenoxy)benzoate” is a compound that is structurally similar to "1-((4-Bromophenoxy)methyl)-2-fluorobenzene" .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of the application were not specified in the source .

Synthesis of 4-methoxymethylbenzoic acid

  • Scientific Field : Organic Chemistry
  • Summary of the Application : The compound “4-bromomethylbenzoic acid”, which is structurally similar to “1-((4-Bromophenoxy)methyl)-2-fluorobenzene”, is used in the synthesis of "4-methoxymethylbenzoic acid" .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of the application were not specified in the source .

Methyl 4-(4-bromophenoxy)benzoate

  • Scientific Field : Organic Chemistry
  • Summary of the Application : “Methyl 4-(4-bromophenoxy)benzoate” is a compound that is structurally similar to "1-((4-Bromophenoxy)methyl)-2-fluorobenzene" .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of the application were not specified in the source .

properties

IUPAC Name

1-bromo-4-[(2-fluorophenyl)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRRODGDWJXPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Bromophenoxy)methyl)-2-fluorobenzene

CAS RN

934240-59-2
Record name 1-[(4-bromophenoxy)methyl]-2-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Giblin, A Heseltine, W Kiesman… - … Process Research & …, 2020 - ACS Publications
Two syntheses of vixotrigine are reported. Route 1, adapted from the medicinal chemistry route, enabled rapid delivery of drug substance for clinical development. Route 2, which was …
Number of citations: 6 pubs.acs.org

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